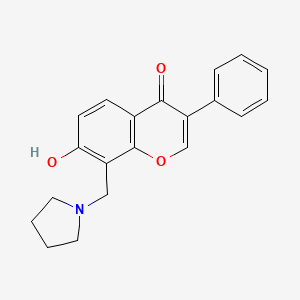

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-18-9-8-15-19(23)17(14-6-2-1-3-7-14)13-24-20(15)16(18)12-21-10-4-5-11-21/h1-3,6-9,13,22H,4-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUBLUWOFCGKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromenone Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone structure.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl ring is attached to the chromenone core using a suitable acylating agent and a Lewis acid catalyst.

Attachment of the Pyrrolidinylmethyl Group: The final step involves the nucleophilic substitution reaction where a pyrrolidinylmethyl group is introduced. This can be achieved by reacting the intermediate compound with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and pyrrolidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromenone core can produce a dihydro derivative.

Scientific Research Applications

Biological Activities

The biological activities of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been investigated through various studies:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing a notable inhibition of growth at specific concentrations. The mechanism is believed to involve disruption of bacterial cell membranes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro and in vivo. In a controlled study on animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

| IL-1β | 180 | 90 |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mitochondrial pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant reduction in cell viability and increased levels of apoptotic markers.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl and pyrrolidinylmethyl groups may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate enzymatic functions, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromenone derivatives exhibit diverse biological activities influenced by substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Spectroscopic Comparisons

- Melting Points : The target compound (mp 177–179°C) has a lower melting point than 1a (mp 218–220°C) due to the absence of a 5-OH group, which reduces hydrogen bonding .

- Solubility: The pyrrolidinylmethyl group enhances water solubility compared to unsubstituted chromenones (e.g., daidzein) .

- <sup>1</sup>H NMR Shifts :

Biological Activity

7-Hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core, which is a common scaffold in bioactive molecules. The presence of the hydroxyl group at the 7-position and the pyrrolidinylmethyl group enhances its solubility and potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with chromenone structures exhibit significant antioxidant activity. The hydroxyl group in this compound can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress in cells. This activity may contribute to its protective effects against various diseases linked to oxidative damage.

Enzyme Inhibition

Molecular docking studies have shown that this compound can inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and beta-secretase (BACE1), both of which are implicated in Alzheimer's disease pathology. The inhibition of these enzymes could help mitigate cognitive decline by increasing acetylcholine levels in the brain .

| Enzyme | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase | 107 | Competitive inhibition |

| Beta-secretase | 57.10% inhibition | Mixed-type inhibition |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, particularly against SH-SY5Y neuroblastoma cells, with an effective concentration (EC50) ranging from 5 to 15 μM. This suggests its potential use as an anticancer agent .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The chromenone core interacts with enzyme active sites, influencing their activity.

- Antioxidant Activity : The hydroxyl group plays a critical role in scavenging free radicals.

- Cell Signaling Modulation : The compound may affect signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that treatment with this compound significantly reduced neuronal death in models of oxidative stress.

- Anti-cancer Activity : In a recent investigation, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. Key Parameters :

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic substitution efficiency in chromenone formation .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance Mannich reaction kinetics but may require rigorous purification to remove residual amines .

- Yield Optimization : Continuous flow reactors can improve scalability and reduce side products in industrial settings .

Which analytical techniques are most reliable for characterizing structural and purity features of this compound?

Q. Basic Research Focus

- Structural Confirmation :

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard; mobile phases often use acetonitrile/water gradients .

- Melting Point Analysis : Discrepancies >2°C from literature values indicate impurities .

How can researchers resolve contradictory bioactivity data for this compound across different studies?

Advanced Research Focus

Contradictions often arise from:

- Structural Analogues : Minor substituent changes (e.g., 4-methoxyphenyl vs. phenyl at position 3) drastically alter receptor binding .

- Assay Conditions : Solubility in DMSO vs. aqueous buffers affects bioavailability. Pre-solubilization in DMSO (≤0.1% v/v) is recommended for in vitro assays .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to confirm mechanism of action .

Example : In a 2025 study, the 3-phenyl derivative showed 10-fold higher kinase inhibition than its 4-methoxyphenyl analogue due to steric hindrance differences .

What strategies optimize in vitro biological activity evaluation for this compound?

Q. Advanced Research Focus

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 μM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., staurosporine for kinase assays) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 minutes suggests need for prodrug strategies .

- Off-Target Screening : Perform broad-panel profiling (e.g., Eurofins Cerep SafetyScreen) to identify unintended interactions with GPCRs or ion channels .

How do computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., EGFR or COX-2). The pyrrolidine moiety often contributes to hydrogen bonding with active-site residues .

- QSAR Modeling : Train models on analogues (e.g., 7-hydroxy-3-(4-methylphenoxy) derivatives) to predict logP, pKa, and binding affinity .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral Centers : If present, asymmetric synthesis (e.g., chiral catalysts) or chromatographic resolution (e.g., Chiralpak AD-H column) is required .

- Process Validation : Implement QbD (Quality by Design) principles to define critical quality attributes (CQAs) like particle size and polymorphic form .

- Byproduct Mitigation : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and minimize impurities .

How does the compound’s photostability impact experimental design in photodynamic therapy research?

Q. Advanced Research Focus

- UV-Vis Spectroscopy : Monitor absorbance changes under UV light (e.g., 365 nm) to assess degradation kinetics. A >20% loss in peak intensity after 24 hours indicates poor photostability .

- Quenching Studies : Add antioxidants (e.g., ascorbic acid) or light-protective formulations (e.g., liposomal encapsulation) to enhance stability .

What are best practices for handling discrepancies in reported solubility and stability data?

Q. Advanced Research Focus

- Solubility Protocols : Use standardized shake-flask methods with biorelevant media (FaSSIF/FeSSIF) at 37°C. Discrepancies often arise from pH variations (e.g., 7.4 vs. 6.8) .

- Stability Profiling : Conduct forced degradation studies (acid/base, oxidative, thermal) to identify degradation pathways. HPLC-MS can characterize major degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.